![molecular formula C10H14N2O4 B2596423 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1502323-65-0](/img/structure/B2596423.png)
3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid , also known by its chemical formula C7H13NO4 , is a compound with a molecular weight of 175.18 Da . It falls under the category of pyrazole derivatives and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones . This reaction yields two isomers, with a selectivity favoring one of them. The overall yield is typically around 74–77% .
Molecular Structure Analysis
The molecular structure of 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid consists of a pyrazole ring attached to a butanoic acid moiety. The ethoxycarbonyl group (COOEt) is crucial for its properties. The compound’s 3D structure can be visualized using tools like ChemSpider .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
3-(4-ethoxycarbonylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-16-10(15)8-5-11-12(6-8)7(2)4-9(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBJRXUWLWNRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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